molecular formula C10H5BrF3NO B2483538 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 2138201-50-8

7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one

Cat. No. B2483538
CAS RN: 2138201-50-8
M. Wt: 292.055
InChI Key: AHLCETGBHNXHLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoquinoline compounds involves multiple steps, including reductive amination of Schiff's bases, lithiation, formylation, and the removal of protecting groups. For example, the synthesis of tetrahydroisoquinoline derivatives has been achieved through a one-pot procedure involving lithiation of 2-methylarylidene-tert-butylamines followed by formylation and reductive amination (Zlatoidský & Gabos, 2009). Other methods involve palladium-catalyzed radical cascade difluoroalkylation-cyclization reactions for the synthesis of difluoroalkylated isoquinolines (Liu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives can be performed through various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, as well as by using density functional theory (DFT) calculations for structural and natural population atomic charge analysis. These studies help in understanding the electronic properties and reactivity patterns of the compounds (Gu Jing-h, 2014).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including photocatalytic defluorinative reactions, radical cyclization, and palladium-catalyzed C-H activation. These reactions are crucial for introducing functional groups and constructing complex molecular architectures (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, can be studied through various analytical techniques. For example, crystallographic analysis can reveal the molecular packing, hydrogen bonding, and π-π interactions, which are essential for understanding the compound's stability and reactivity (Achiwawanich et al., 2010).

Chemical Properties Analysis

The chemical properties of 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one and its derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are determined by the presence of functional groups and the electronic nature of the isoquinoline core. Studies on the reactivity and functional group transformations provide insights into the versatility of these compounds in organic synthesis (Yang et al., 2010).

Scientific Research Applications

Photochromic Spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines]

  • Application : The Duff formylation of halo-substituted quinolines, including those structurally related to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, has led to the development of new photochromic spiropyrans and spirooxazines. These compounds exhibit interesting thermal and photo-induced isomerization properties, making them potentially useful in optical data storage and photo-switching applications (Voloshin et al., 2008).

Antiviral Compounds

  • Application : Research on brominated derivatives of isoquinoline, which include compounds similar to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, has contributed to the development of potent antiviral compounds. The crystal structures of these derivatives have been analyzed for their potential applications in antiviral drug development (Baughman et al., 1995).

Synthesis of Isoquinoline Derivatives

  • Application : The compound has been used in the synthesis of various isoquinoline derivatives, which are important in pharmaceutical and chemical industries. For instance, research on bromo-7-methoxyisoquinoline and related compounds has led to the development of new synthetic pathways and the understanding of reaction mechanisms involved in isoquinoline synthesis (Armengol et al., 2000).

Development of Antitumor Drugs and Fluorescent Materials

  • Application : Multicomponent reactions involving α-bromo ketones and isoquinolines, including derivatives of 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, have potential applications in the development of antitumor drugs and fluorescent materials. These reactions have been explored to synthesize various isoindole and isoquinoline derivatives (Huang et al., 2009).

Novel Reaction Mechanisms

  • Application : Studies involving the reaction of isoquinolinones with different reagents, including those structurally similar to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, have contributed to the understanding of novel reaction mechanisms. These insights are crucial for the development of new synthetic methods in organic chemistry (Usifoh, 2001).

Future Directions

Trifluoromethylpyridines and their derivatives, which share a similar structure with the compound , are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-8(10(12,13)14)15-9(16)7(5)4-6/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLCETGBHNXHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one

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